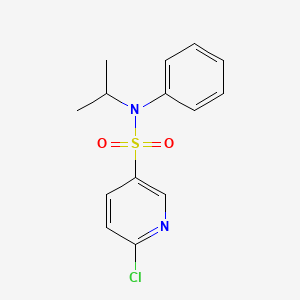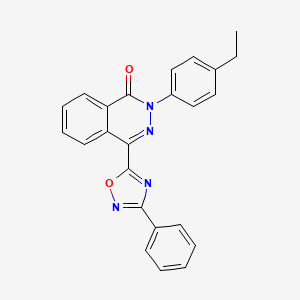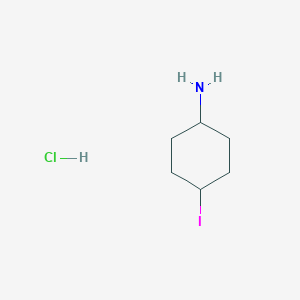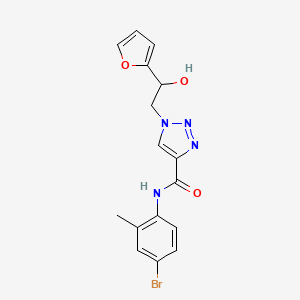![molecular formula C20H13F2N3O2S2 B2584889 N-(3-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261020-37-4](/img/structure/B2584889.png)
N-(3-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H13F2N3O2S2 and its molecular weight is 429.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical Insights
A study by (Mary et al., 2020) focuses on the quantum chemical analysis of a similar molecule, offering insights into its molecular structure, hydrogen-bonded interactions, and vibrational properties. This research is significant for understanding the fundamental properties and potential applications of such compounds.
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
(Gangjee et al., 2008) report the synthesis of analogous compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This property is crucial for the development of novel chemotherapeutic agents.
Binding with Bovine Serum Albumin
Research by (Meng et al., 2012) investigates the interaction of similar compounds with bovine serum albumin (BSA), providing insights into their pharmacokinetic behavior and potential as drug candidates.
Radiosynthesis for Imaging Applications
(Dollé et al., 2008) describe the synthesis of related fluorine-labeled compounds for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This application is significant in neurology and oncology research.
Crystal Structures Analysis
The crystal structures of related compounds have been analyzed by (Subasri et al., 2016) and (Subasri et al., 2017). These studies provide valuable information on the molecular conformations and potential reactivity of such molecules.
Antitumor Activity
A study by (Hafez & El-Gazzar, 2017) evaluates the antitumor activity of similar compounds, highlighting their potential use in cancer therapy.
Synthetic Method and Spectral Characterization
(Zaki et al., 2017) discuss the synthesis and spectral characterization of related compounds, which is fundamental for the development of novel pharmaceutical agents.
In Vivo Neuroinflammation PET Imaging
(Damont et al., 2015) synthesized pyrazolo[1,5-a]pyrimidines for imaging neuroinflammation, indicating potential applications in neurological disorders.
Herbicidal Activity
(Wu et al., 2011) explore the herbicidal activities of related compounds, demonstrating their potential in agricultural applications.
Antimicrobial Properties
(Darwish et al., 2014) synthesized compounds with sulfamoyl moiety, showing promise as antimicrobial agents.
Immunomodulating Effects
(Wang et al., 2004) investigate the immunomodulating effects of a related compound, suggesting potential use in enhancing immune responses against tumors.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2S2/c21-12-4-3-5-13(10-12)23-17(26)11-29-20-24-15-8-9-28-18(15)19(27)25(20)16-7-2-1-6-14(16)22/h1-10H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLYZECHCDZVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2584810.png)
![2-(3,4-diethoxyphenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2584811.png)


![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2584816.png)
![3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2584820.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584824.png)

![Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2584826.png)
